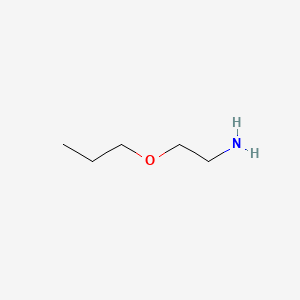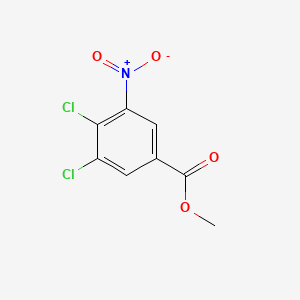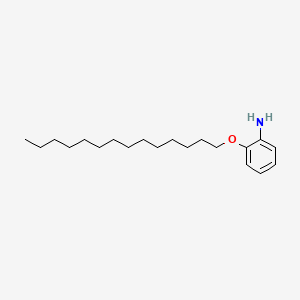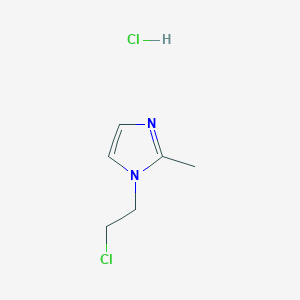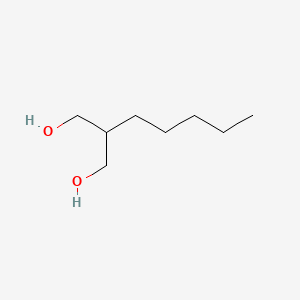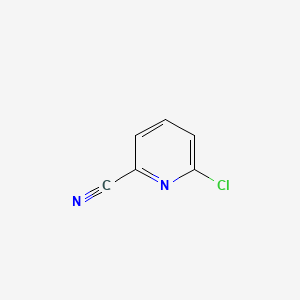![molecular formula C6H6O3 B1360265 3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオン CAS No. 4462-96-8](/img/structure/B1360265.png)
3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオン
説明
3-Oxabicyclo[3.2.0]heptane-2,4-dione is a useful research compound. Its molecular formula is C6H6O3 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxabicyclo[3.2.0]heptane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxabicyclo[3.2.0]heptane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxabicyclo[3.2.0]heptane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
セスキテルペンの合成
3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオンは、イリcium属植物に見られるセスキテルペンの立体選択的合成における注目すべき用途の1つです 。これらの化合物は、その多様な生物活性と潜在的な治療用途のために注目されています。
イソヌクレオシドの構築
この化合物は、イソヌクレオシドの構築における重要な中間体として役立ちます。イソヌクレオシドはヌクレオシドのアナログであり、抗ウイルスおよび抗癌研究において重要です .
材料科学
材料科学では、3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオンは、独自の特性を持つ新規ポリマーおよび材料の合成のための前駆体として使用でき、先進材料の開発を支援します .
化学合成
この化合物は、化学反応における触媒または活性剤として機能する複雑な分子の生成など、さまざまな化学合成プロセスで使用されます .
クロマトグラフィー
そのユニークな構造により、3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオンは、クロマトグラフィーで、他の物質の同定と定量を支援する標準または参照化合物として使用できます .
分析研究
分析研究では、特に複雑な混合物中の化学種を検出および定量するための新しい分析方法の開発に使用できます .
生物学的調査
特にさまざまな生体分子の作用機序と経路を理解する上で、生物学的調査で潜在的な用途があります .
製薬開発
最後に、3-オキサビシクロ[3.2.0]ヘプタン-2,4-ジオンは、薬剤候補の合成または薬物相互作用の研究のための製薬開発で使用できます .
作用機序
Mode of Action
The mode of action of 3-Oxabicyclo[32It has been suggested that when subjected to flash vacuum pyrolysis, the compound undergoes thermal fragmentation
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[32It’s worth noting that similar compounds have been found to inhibit protein phosphatases in t-lymphocytes, preventing the formation of active transcription factors essential for gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxabicyclo[32The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[3.2.0]heptane-2,4-dione’s action are currently unknown. As a unique chemical, its effects on cellular processes and molecular pathways need further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Oxabicyclo[32Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
生化学分析
Biochemical Properties
3-Oxabicyclo[3.2.0]heptane-2,4-dione is involved in several biochemical reactions, primarily due to its reactive dione group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Diels-Alder reactions, which are crucial in the synthesis of complex organic molecules . The compound’s interaction with enzymes such as cyclooxygenases and lipoxygenases can lead to the formation of bioactive molecules that play roles in inflammation and other cellular processes . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modulation of enzyme activity.
Cellular Effects
The effects of 3-Oxabicyclo[3.2.0]heptane-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby altering the production of cytokines and other signaling molecules . Additionally, 3-Oxabicyclo[3.2.0]heptane-2,4-dione can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and energy production within the cell .
Molecular Mechanism
At the molecular level, 3-Oxabicyclo[3.2.0]heptane-2,4-dione exerts its effects through several mechanisms. One primary mechanism is the inhibition or activation of enzymes through covalent binding to their active sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are critical for understanding the compound’s role in various biological processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Oxabicyclo[3.2.0]heptane-2,4-dione in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to 3-Oxabicyclo[3.2.0]heptane-2,4-dione in in vitro and in vivo studies has revealed that its effects on cellular function can vary, with some studies reporting sustained modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Oxabicyclo[3.2.0]heptane-2,4-dione in animal models are dose-dependent. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
3-Oxabicyclo[3.2.0]heptane-2,4-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall cellular metabolism
Transport and Distribution
The transport and distribution of 3-Oxabicyclo[3.2.0]heptane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall bioavailability and effectiveness in modulating biochemical pathways .
Subcellular Localization
3-Oxabicyclo[3.2.0]heptane-2,4-dione is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular localization of 3-Oxabicyclo[3.2.0]heptane-2,4-dione is critical for its activity and function, as it allows the compound to interact with specific enzymes, proteins, and other biomolecules within these compartments .
特性
IUPAC Name |
3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZZIMBGSGRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963250 | |
| Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4462-96-8, 7687-27-6 | |
| Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic anhydride, cis-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4462-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC134999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


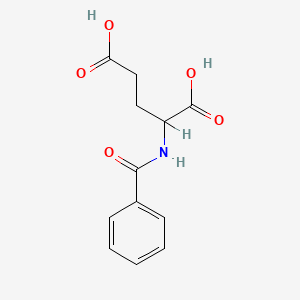

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

